molecular formula C11H13N B052698 3-Methyl-2-phenylbutanenitrile CAS No. 5558-29-2

3-Methyl-2-phenylbutanenitrile

Cat. No. B052698
CAS RN: 5558-29-2
M. Wt: 159.23 g/mol
InChI Key: IAZOLAFPWWQXGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-phenylbutanenitrile-related compounds involves multi-component reactions, such as the four-component synthesis of 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde. This method is efficient and does not require catalysts or additives, showcasing the versatility and reactivity of the molecule's structure (Yin‐Huan Jin et al., 2011).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 3-Methyl-2-phenylbutanenitrile derivatives can be thoroughly analyzed through computational methods. Density functional theory (DFT) calculations, for example, have been employed to study the structure and properties of related compounds, offering insights into the molecule's geometry, bond angles, and distances, aligning well with experimental data (J. Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical transformations involving 3-Methyl-2-phenylbutanenitrile derivatives can lead to various interesting products. For instance, the photochemical reactions of 3-methyl-1-phenoxybut-2-ene in solution have been explored, revealing the formation of multiple compounds through a dissociation - radical recombination mechanism, which underscores the complex reactivity patterns that can be observed with such molecules (F. A. Carroll & G. Hammond, 1972).

Physical Properties Analysis

The physical properties, including phase state and solubility, of 3-Methyl-2-phenylbutanenitrile and its derivatives, are crucial for their application in various fields. Studies on related compounds, such as 3-methylbutane-1,2,3-tricarboxylic acid (3-MBTCA), have highlighted their glass-forming abilities and phase transitions, providing valuable data for understanding how these properties affect their behavior in different environments (H. P. Dette et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-phenylbutanenitrile and related molecules, such as reactivity with different chemical reagents, stereochemistry, and the ability to participate in various chemical reactions, are of significant interest. Studies have focused on the synthesis and kinetic resolution of enantiomers, demonstrating the molecule's potential in asymmetric synthesis and the production of biologically active compounds (H. Ha et al., 1999).

Scientific Research Applications

  • Unconventional Rose Odorants : 3-Methyl-2-phenylbutanenitrile derivatives were studied for their olfactory properties, revealing unique floral and rosy odors with varying detection thresholds. These derivatives offer insights into structure-odor relationships and potential applications in fragrance industries (Hauser, Kraft, & Carreira, 2018).

  • Fragrance Material Review : A toxicologic and dermatologic review of 3-methyl-1-phenylbutan-2-ol, a structurally similar compound, was conducted for its use as a fragrance ingredient. This research contributes to the safety assessment of fragrance materials (Scognamiglio, Jones, Letizia, & Api, 2012).

  • Oxidative Cyclization in Organic Synthesis : 3-Methyl-2-phenylbutanenitrile derivatives were used in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrating an efficient method for the preparation of these compounds, which are valuable in organic chemistry (Aksenov et al., 2022).

  • Thermal Gas-phase Elimination in Chemical Kinetics : The kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, including compounds structurally related to 3-Methyl-2-phenylbutanenitrile, were studied, providing insights into reaction pathways and mechanisms (Al-Awadi et al., 2005).

  • Impurity Profiling in Methamphetamine Synthesis : Research on the impurities formed during methamphetamine synthesis using α-phenylacetoacetonitrile (APAAN), which shares structural similarities with 3-Methyl-2-phenylbutanenitrile, enhances the understanding of clandestine drug synthesis and aids in forensic analysis (Langone et al., 2021).

  • Potential in Pharmaceutical Industry : The mono-methylation of phenylacetonitrile, related to 3-Methyl-2-phenylbutanenitrile, using novel catalysts, has implications for the synthesis of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

  • Biofuel Applications : Studies on biofuels derived from microorganism metabolism, including compounds similar to 3-Methyl-2-phenylbutanenitrile, investigated their potential as anti-knock additives in spark ignition engines, offering insights into sustainable energy sources (Mack et al., 2014).

properties

IUPAC Name

3-methyl-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZOLAFPWWQXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290371, DTXSID90876392
Record name 3-methyl-2-phenylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methy-2-phenylbutyronitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90876392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylbutanenitrile

CAS RN

5558-29-2
Record name 5558-29-2
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Record name 3-methyl-2-phenylbutanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-phenylbutanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Gilmore, W Prowse, D Steggles, M Urquhart… - Journal of the …, 1996 - pubs.rsc.org
… ) was added dropwise to a stirred solution of 3-methyl-2-phenylbutanenitrile 8 (1 1.1 g, 69.8 … ]-3-methyl-2phenylbutanenitrile 13 To a stirred solution of 3-methyl-2-phenylbutanenitrile 8 (…
Number of citations: 11 pubs.rsc.org
TM Coady, LV Coffey, C O'Reilly… - European Journal of …, 2015 - Wiley Online Library
… 3-Hydroxybutyronitrile (1a), mandelonitrile (29a), 2-phenylpropionitrile (30a), 2-phenylbutyronitrile (31a) and 3-methyl-2-phenylbutanenitrile (32a) were purchased from Sigma–Aldrich. …
J Toyohara, M Okamoto, H Aramaki, Y Zaitsu… - Nuclear Medicine and …, 2016 - Elsevier
Introduction 2-Isopropyl-5-[methyl-(2-phenylethyl)amino]-2-phenylpentanenitrile (emopamil; EMP) is a calcium channel blocker of the phenylalkylamine class, with weak substrate …
Number of citations: 7 www.sciencedirect.com
I General - authors.library.caltech.edu
The following reagents were purchased and used as received, unless otherwise noted: NiCl2• glyme (Strem), THF (Aldrich; anhydrous), TMEDA (Aldrich; purified by distillation), and Zn (…
Number of citations: 0 authors.library.caltech.edu
R Sengupta - 2015 - etda.libraries.psu.edu
The Pennsylvania State University The Graduate School Department of Chemistry PART I: MICHAEL ADDITIONS TO NITROSOALKENES: (A) S Page 1 The Pennsylvania State …
Number of citations: 0 etda.libraries.psu.edu
Z Wróbel, B Wilk, A Kwast - Tetrahedron, 2021 - Elsevier
σ H -Adducts formed at low temperature from nitrobenzene derivatives and carbanions stabilized by cyano, alkoxycarbonyl or sulfonyl groups react with benzenediazonium salts as …
Number of citations: 2 www.sciencedirect.com
J Choi - 2014 - dspace.mit.edu
Chapter 1 describes the development of three nickel-catalyzed asymmetric Negishi cross-couplings of secondary alkyl electrophiles via a stereoconvergent process. In Section 1.1, …
Number of citations: 0 dspace.mit.edu
A Singh, M Findlater - Organometallics, 2022 - ACS Publications
Herein, we report an operationally convenient, cobalt-catalyzed alkylation of aryl nitriles employing primary and secondary alcohols (>30 examples, up to 86% yield). The use of readily …
Number of citations: 7 pubs.acs.org
Y Suzuki, N Yamamoto, Y Iimura, K Kawano… - Bioorganic & medicinal …, 2003 - Elsevier
… Compound 1, which is an L-type Ca 2+ channel blocker, 3 was selected as a template to modify because 3-methyl-2-phenylbutanenitrile (ELH) was expected to be suitable template to …
Number of citations: 7 www.sciencedirect.com
R Sengupta, SM Weinreb - Synthesis, 2012 - thieme-connect.com
Conjugate addition of a variety of aryl lithiocyanocuprates to nitrosoalkenes generated from α-chloro aldoximes, followed by in situ dehydration of the crude α-aryl aldoxime product with …
Number of citations: 15 www.thieme-connect.com

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